1-[4-(dimethylsulfamoyl)benzoyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
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Overview
Description
1-[4-(dimethylsulfamoyl)benzoyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a thiazole ring, and a benzoyl group with a dimethylsulfamoyl substituent. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(dimethylsulfamoyl)benzoyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzoyl group: This step often involves acylation reactions using benzoyl chloride or similar reagents.
Attachment of the dimethylsulfamoyl group: This can be done through sulfonamide formation reactions.
Incorporation of the thiazole ring: This might involve heterocyclic synthesis techniques.
Industrial Production Methods
Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
1-[4-(dimethylsulfamoyl)benzoyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This might involve the oxidation of the thiazole ring or the piperidine ring.
Reduction: Reduction reactions could target the carbonyl group in the benzoyl moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the benzoyl or thiazole rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-[4-(dimethylsulfamoyl)benzoyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include proteins involved in signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-(N,N-dimethylsulfamoyl)benzoyl)piperidine-4-carboxamide: Lacks the thiazole ring.
N-(thiazol-2-yl)piperidine-4-carboxamide: Lacks the benzoyl and dimethylsulfamoyl groups.
1-(4-benzoyl)piperidine-4-carboxamide: Lacks the dimethylsulfamoyl and thiazole groups.
Uniqueness
1-[4-(dimethylsulfamoyl)benzoyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is unique due to the combination of its functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
1-[4-(dimethylsulfamoyl)benzoyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S2/c1-21(2)28(25,26)15-5-3-14(4-6-15)17(24)22-10-7-13(8-11-22)16(23)20-18-19-9-12-27-18/h3-6,9,12-13H,7-8,10-11H2,1-2H3,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPWEKFJQVIKJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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